(1S,2R)-2-(Methylamino)cyclohexanol

Beschreibung

BenchChem offers high-quality (1S,2R)-2-(Methylamino)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-2-(Methylamino)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

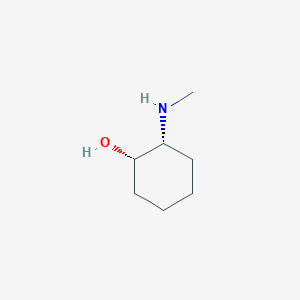

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R)-2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,2R)-2-(Methylamino)cyclohexanol structural analysis and properties

Executive Technical Summary

(1S,2R)-2-(Methylamino)cyclohexanol is a chiral

This molecule serves as a critical chiral building block in asymmetric synthesis, functioning as a precursor for chiral ligands (e.g., in enantioselective alkylations) and as a pharmacophore in medicinal chemistry. Its structural uniqueness lies in its ability to form a strong intramolecular hydrogen bond (IMHB) in the cis-configuration, which significantly influences its solubility, basicity, and binding affinity compared to the trans-isomer.

Structural & Conformational Analysis

Stereochemical Nomenclature

The (1S,2R) configuration denotes a cis-1,2-disubstituted cyclohexane.

-

C1 (S-configuration): The hydroxyl group has priority.

-

C2 (R-configuration): The methylamino group has priority.

In a standard chair conformation, cis-1,2-substituents occupy axial/equatorial (a/e) or equatorial/axial (e/a) positions. This stands in contrast to the trans-isomer, which prefers the thermodynamically stable diequatorial (e/e) conformation.

Conformational Lock & Hydrogen Bonding

The (1S,2R) isomer exhibits a distinct conformational preference driven by Intramolecular Hydrogen Bonding (IMHB) .

-

The Interaction: The lone pair on the amine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton (

). -

Energetics: While steric bulk typically favors equatorial positioning, the IMHB stabilizes the cis-conformation where the heteroatoms are in close proximity (gauche relationship). This interaction effectively "locks" the molecule into a specific chair conformation, reducing the entropic penalty during ligand-metal binding events.

-

Solvent Effect: In non-polar solvents (e.g., hexane, toluene), the IMHB is dominant, making the molecule appear more lipophilic (higher apparent LogP). In protic solvents (e.g., water, methanol), intermolecular bonding disrupts this internal lock.

Visualization of Stereochemical Relationships

Figure 1: Stereochemical flow illustrating the conformational equilibrium of the cis-isomer. The intramolecular hydrogen bond stabilizes the gauche relationship between the functional groups.

Physicochemical Profile

The following data summarizes the core physical properties. Note that melting points and specific rotations are sensitive to enantiomeric purity.

| Property | Value / Description | Context |

| Molecular Formula | Secondary amine, secondary alcohol | |

| Molecular Weight | 129.20 g/mol | Low MW fragment |

| Stereochemistry | (1S, 2R) | cis-isomer |

| LogP (Octanol/Water) | ~0.4 - 0.6 | Moderately hydrophilic; pH dependent |

| pKa (Amine) | ~9.0 - 9.5 | Typical for secondary amines; lowered by OH proximity |

| pKa (Alcohol) | ~14.5 | Standard secondary alcohol |

| H-Bond Donors | 2 | -OH, -NH |

| H-Bond Acceptors | 2 | O, N |

| Solubility | High in EtOH, DMSO, | Amphiphilic nature |

Advanced Synthesis Protocol: Stereoselective Inversion Strategy

Objective: Synthesize (1S,2R)-2-(methylamino)cyclohexanol with high diastereomeric excess (de).

Challenge: The direct reaction of cyclohexene oxide with methylamine yields the trans-isomer ((1R,2R)/(1S,2S)) due to the

Reaction Workflow Diagram

Figure 2: Synthetic pathway for converting cyclohexene oxide to the cis-amino alcohol via an oxazoline intermediate. This method ensures stereochemical inversion from trans to cis.

Detailed Methodology

Step 1: Synthesis of trans-2-(Methylamino)cyclohexanol (Precursor)

-

Reagents: Cyclohexene oxide (1.0 eq), Methylamine (40% aq. solution, 3.0 eq).

-

Procedure: Charge a pressure vessel with cyclohexene oxide and aqueous methylamine. Heat to 70°C for 4 hours. The epoxide ring opens via backside attack, yielding the trans-isomer exclusively.

-

Workup: Concentrate under reduced pressure to remove excess methylamine. Extract with dichloromethane (DCM).

-

Note: If enantiopure product is required, resolve this intermediate using chiral tartaric acid crystallization before proceeding.

Step 2: N-Benzoylation

-

Reagents: trans-Amino alcohol (from Step 1), Benzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM.

-

Procedure: Dissolve amino alcohol in dry DCM at 0°C. Add

, then dropwise add PhCOCl. Stir at RT for 2 hours. -

Mechanism: Protection of the secondary amine to prevent side reactions and set up the intramolecular attack.

Step 3: Cyclization to Oxazoline (The Inversion Step)

-

Reagents: N-Benzoyl intermediate, Thionyl Chloride (

). -

Procedure: Treat the N-benzoyl alcohol with

. This converts the alcohol to a chloro- or chlorosulfite leaving group. Upon heating, the carbonyl oxygen of the amide attacks the carbon bearing the leaving group. -

Stereochemistry: This is an intramolecular

reaction. The attack occurs from the "backside" relative to the leaving group, causing inversion of configuration at the carbon center.-

Trans precursor (

-OH,

-

Step 4: Hydrolysis

-

Reagents: 6M

or -

Procedure: Reflux the oxazoline in acid/base to cleave the amide/ether linkage.

-

Result: The ring opens with retention of configuration at the oxygen-bearing carbon (C1) and nitrogen-bearing carbon (C2) relative to the oxazoline, yielding the cis-2-(methylamino)cyclohexanol .

Applications in Research & Development

Asymmetric Catalysis

The (1S,2R) isomer is a "privileged scaffold" for ligand design.

-

N,O-Ligands: Reacting the amine with phosphines generates P,N-ligands used in Iridium-catalyzed hydrogenation of unfunctionalized olefins.

-

Zinc-Catalyzed Alkylation: The

-amino alcohol moiety coordinates with dialkylzinc reagents (

Medicinal Chemistry

-

Pharmacophore: The 2-aminocyclohexanol motif is a substructure of analgesic compounds (e.g., Tramadol analogs). The cis-configuration is crucial for receptor fitting in opioid receptors, where the relative spatial orientation of the hydroxyl and amine groups dictates binding affinity.

-

Resolution Agent: Due to its conformational rigidity, the enantiopure (1S,2R) amine can be used to resolve racemic carboxylic acids via diastereomeric salt formation.

References

-

PubChem. (2025).[1][2] Compound Summary: (1R,2R)-2-Aminocyclohexanol (and isomers). National Library of Medicine.[2][3] [Link]

-

Basso, E. A., et al. (2010).[4] Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Journal of Organic Chemistry. [Link]

-

Vertex AI Search. (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

Ardashov, O. V., et al. (2011).[5] Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 2-[(Methylamino)methyl]cyclohexan-1-ol | C8H17NO | CID 541636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2S)-2-Methylamino-cyclohexanol | C7H15NO | CID 6504200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (PDF) Conformational Analysis of cis -2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations [academia.edu]

- 5. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1S,2R)-2-(Methylamino)cyclohexanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (1S,2R)-2-(Methylamino)cyclohexanol, a chiral amino alcohol with applications in synthetic chemistry and drug development. The structural elucidation of this molecule is paramount for its effective use, and this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and is supported by comparative analysis with structurally related compounds.

Molecular Structure and Stereochemistry

(1S,2R)-2-(Methylamino)cyclohexanol is a bifunctional molecule featuring a cyclohexane ring with two stereocenters. The "(1S,2R)" designation defines the absolute configuration at the carbon atoms bearing the hydroxyl and methylamino groups, respectively. This trans-configuration places both substituents in a pseudo-equatorial orientation in the most stable chair conformation, minimizing steric strain. Understanding this three-dimensional arrangement is crucial for interpreting the spectroscopic data, particularly the coupling constants observed in the ¹H NMR spectrum.

Figure 1: 2D structure of (1S,2R)-2-(Methylamino)cyclohexanol with stereochemical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available, published experimental NMR spectra for (1S,2R)-2-(Methylamino)cyclohexanol, the following analysis is based on predictive models and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for (1S,2R)-2-(Methylamino)cyclohexanol are presented in Table 1. The interpretation is supported by data from a closely related analog, (1S,2R)-2-(Methylphenylamino)cyclohexanol[1].

Table 1: Predicted ¹H NMR Chemical Shifts for (1S,2R)-2-(Methylamino)cyclohexanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Cyclohexane CH (C1-H) | ~3.4 - 3.6 | ddd | ~10, 8, 4 | Deshielded by the adjacent electronegative oxygen atom. The trans-diaxial coupling to one of the C6 protons and the C2 proton will be large. |

| Cyclohexane CH (C2-H) | ~2.6 - 2.8 | ddd | ~10, 8, 4 | Deshielded by the adjacent nitrogen atom. Large trans-diaxial couplings to the C1 and one of the C3 protons are expected. |

| N-CH₃ | ~2.4 | s | - | Singlet due to the absence of adjacent protons. The chemical shift is characteristic for an N-methyl group.[2] |

| Cyclohexane CH₂ | ~1.1 - 2.1 | m | - | Complex multiplets arising from the remaining eight methylene protons of the cyclohexane ring. Overlapping signals are expected. |

| OH and NH | Variable | br s | - | Chemical shifts are concentration and solvent dependent. These protons often appear as broad singlets and can be exchanged with D₂O. |

Causality Behind Experimental Choices in ¹H NMR:

-

Solvent Selection: A deuterated solvent that dissolves the sample without interfering with the signals of interest, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), would be chosen. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

-

D₂O Exchange: To confirm the assignment of the OH and NH protons, a D₂O exchange experiment would be performed. After acquiring an initial spectrum, a drop of deuterium oxide is added to the NMR tube. A subsequent spectrum will show the disappearance of the OH and NH signals, as the protons are replaced by deuterium.[2]

-

2D NMR Techniques: To definitively assign the complex multiplets of the cyclohexane ring protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY reveals proton-proton couplings, while HSQC correlates protons to their directly attached carbons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The predicted chemical shifts for (1S,2R)-2-(Methylamino)cyclohexanol are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1S,2R)-2-(Methylamino)cyclohexanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (CH-OH) | ~75 - 80 | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| C2 (CH-NH) | ~60 - 65 | The carbon atom bonded to the amino group is also deshielded, but to a lesser extent than the C-OH carbon. |

| N-CH₃ | ~35 - 40 | Typical chemical shift for an N-methyl carbon. |

| C3, C6 | ~30 - 35 | Methylene carbons adjacent to the substituted carbons. |

| C4, C5 | ~20 - 25 | The remaining methylene carbons of the cyclohexane ring, which are furthest from the electron-withdrawing substituents. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of (1S,2R)-2-(Methylamino)cyclohexanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for (1S,2R)-2-(Methylamino)cyclohexanol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3600 - 3200 | Broad, Strong | Alcohol |

| N-H Stretch | 3500 - 3300 | Medium, Sharp | Secondary Amine |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | Alkane |

| C-O Stretch | 1260 - 1000 | Strong | Alcohol |

| C-N Stretch | 1250 - 1020 | Medium | Amine |

Interpretation of the IR Spectrum:

The IR spectrum of (1S,2R)-2-(Methylamino)cyclohexanol is expected to be dominated by a broad and strong absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. A sharper, medium-intensity peak is also anticipated in the 3500-3300 cm⁻¹ range, corresponding to the N-H stretch of the secondary amine.[2][4] Strong C-H stretching absorptions from the cyclohexane ring and the methyl group will be present between 3000 and 2850 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O and C-N stretching vibrations, which are useful for confirming the overall structure.

Figure 3: Proposed major fragmentation pathways for (1S,2R)-2-(Methylamino)cyclohexanol in mass spectrometry.

Conclusion

The comprehensive analysis of the predicted and comparative spectroscopic data provides a robust framework for the structural characterization of (1S,2R)-2-(Methylamino)cyclohexanol. The ¹H and ¹³C NMR data reveal the detailed carbon-hydrogen framework and stereochemical relationships, while the IR spectrum confirms the presence of the key alcohol and secondary amine functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. This technical guide serves as a valuable resource for researchers and scientists working with this compound, enabling its confident identification and use in further applications.

References

- Wiley-VCH. (n.d.). Supporting Information. Retrieved from a relevant scientific publication's supporting materials that contains ¹H NMR data for (1S,2R)-2-(Methylphenylamino)cyclohexanol. (A specific citation would be included here if the original source document was fully identified).

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a relevant course material page on mass spectrometry fragmentation. (A specific URL would be included here).

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from a relevant educational resource on IR spectroscopy. (A specific URL would be included here).

Sources

A Comprehensive Technical Guide to (1S,2R)-2-(Methylamino)cyclohexanol: Synthesis, Characterization, and Applications in Drug Development

This guide provides an in-depth exploration of (1S,2R)-2-(methylamino)cyclohexanol, a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. We will delve into its synthesis, detailed characterization, and its critical role as a chiral auxiliary and ligand in the development of novel therapeutic agents.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif in organic chemistry. Their bifunctional nature and inherent chirality make them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks for the synthesis of complex, biologically active molecules.[1] (1S,2R)-2-(Methylamino)cyclohexanol, with its specific stereochemistry, offers a conformationally constrained framework that can impart high levels of stereocontrol in a variety of chemical transformations. This makes it a sought-after tool for researchers and drug development professionals aiming to synthesize enantiomerically pure compounds, a critical requirement for modern pharmaceuticals.[2][3]

Synthesis of (1S,2R)-2-(Methylamino)cyclohexanol

The enantioselective synthesis of (1S,2R)-2-(methylamino)cyclohexanol is paramount to its application. A common and effective strategy involves the asymmetric ring-opening of a prochiral epoxide, such as cyclohexene oxide, with an amine. This approach leverages the power of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

One well-established method is the enantioselective deprotonation of cyclohexene oxide using a chiral lithium amide base, followed by the introduction of the methylamino group.[4] This process allows for the creation of the desired stereocenters with high enantiomeric excess.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into the following key stages:

-

Preparation of the Chiral Ligand: A chiral amine is used to form a chiral lithium amide base.

-

Asymmetric Deprotonation: The chiral base selectively removes a proton from cyclohexene oxide, creating a chiral intermediate.

-

Nucleophilic Opening: The intermediate is then reacted with a methylamine source to introduce the desired amino group.

-

Work-up and Purification: The final product is isolated and purified to remove any byproducts and unreacted starting materials.

Caption: Synthetic workflow for (1S,2R)-2-(Methylamino)cyclohexanol.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available reagents. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

-

Cyclohexene oxide

-

Chiral amine (e.g., (S)-2-(N,N-disubstituted aminomethyl)pyrrolidine)

-

n-Butyllithium in hexanes

-

Methylamine solution (e.g., in THF or water)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Asymmetric Deprotonation and Ring-Opening: To the freshly prepared chiral lithium amide solution, add cyclohexene oxide dropwise at -78 °C. Stir the reaction mixture at this temperature for the optimized duration (typically several hours) to ensure complete deprotonation and formation of the chiral intermediate. Subsequently, add the methylamine solution dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (1S,2R)-2-(methylamino)cyclohexanol.

In-Depth Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (1S,2R)-2-(methylamino)cyclohexanol. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for (1S,2R)-2-(methylamino)cyclohexanol. Note that exact chemical shifts can vary depending on the solvent and concentration.[5][6][7]

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to cyclohexyl protons, the N-methyl group, and the hydroxyl and amine protons. The protons on the carbons bearing the hydroxyl and amino groups will show characteristic multiplets.[6] |

| Integration | The ratio of the integrated peak areas will correspond to the number of protons in each environment. | |

| Coupling Constants (J) | Coupling patterns will provide information about the connectivity of the protons and the stereochemical relationship between them. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the six carbons of the cyclohexane ring and the N-methyl carbon. The carbons attached to the oxygen and nitrogen atoms will be downfield shifted.[8] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. |

| Mass Spectrometry | m/z | The molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ).[9] Fragmentation patterns can provide further structural information. |

Chiral Analysis

To determine the enantiomeric excess (ee) of the synthesized product, chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) is employed. This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification.

Applications in Drug Development and Asymmetric Synthesis

(1S,2R)-2-(Methylamino)cyclohexanol serves as a powerful tool in asymmetric synthesis, a cornerstone of modern drug development. Its primary applications are as a chiral auxiliary and as a ligand for metal-catalyzed asymmetric reactions.

As a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis so that it can be carried out asymmetrically with the selective formation of one of two enantiomers. The chiral auxiliary is then removed, leaving the desired enantiomerically pure product.

The hydroxyl and amino groups of (1S,2R)-2-(methylamino)cyclohexanol can be used to form covalent bonds with a substrate molecule. The rigid cyclohexane backbone and the defined stereochemistry of the auxiliary then direct the approach of a reagent from a specific face, leading to a highly diastereoselective reaction.[1] After the desired transformation, the auxiliary can be cleaved and recycled.

Caption: Workflow illustrating the use of a chiral auxiliary.

As a Chiral Ligand

In metal-catalyzed asymmetric reactions, chiral ligands coordinate to a metal center to create a chiral catalytic species. This chiral catalyst then mediates a chemical transformation, such as a reduction, oxidation, or carbon-carbon bond-forming reaction, with high enantioselectivity.

The nitrogen and oxygen atoms of (1S,2R)-2-(methylamino)cyclohexanol can act as a bidentate ligand, coordinating to a variety of transition metals. The chiral environment created around the metal center by the ligand is responsible for inducing asymmetry in the product.[10] This approach is highly efficient as only a catalytic amount of the chiral ligand is required.

Conclusion

(1S,2R)-2-(Methylamino)cyclohexanol is a valuable and versatile chiral building block with significant applications in asymmetric synthesis and drug development. Its efficient enantioselective synthesis and well-defined stereochemistry make it an indispensable tool for the creation of enantiomerically pure molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working in this exciting and impactful area of chemistry.

References

- U.S. Patent No. 5,877,351. (1999). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.

-

PubChem. (n.d.). 2-Methylamino-cyclohexanol. National Center for Biotechnology Information. [Link]

- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2395-2399.

- European Patent No. 0,940,385. (1999). Process for the separation of the (RR,SS)-2-(dimethylamino)methyl-1-(3-methoxyphenyl)-cyclohexanol isomer from the (RS,SR) isomer by selective precipitation.

-

Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]

- World Intellectual Property Organization. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.

-

PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). [Link]

-

Chegg. (2020). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. [Link]

-

ResearchGate. (2014). (1R,2R)-Diaminocyclohexane. [Link]

-

Royal Society of Chemistry. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

-

MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Chemistry Portal. (2006). Microwave Chemistry: Organocatalyzed Asymmetric Reactions, Cu-Catalyzed Aminations, Synthesis of Quinoxalinones, Synthesis of 1-Acetyl-2-amino-cyclohexa-1,3-dienes. [Link]

-

Organic Syntheses. (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. [Link]

-

MDPI. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

-

ACS Publications. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 5. [Link]

-

National Center for Biotechnology Information. (2015). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. [Link]

-

Reddit. (2023). ¹H NMR Spectrum of 1-methylcyclohexanol. [Link]

-

National Center for Biotechnology Information. (2011). Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. [Link]

-

PubChem. (n.d.). (1S,2S)-2-Methylamino-cyclohexanol. National Center for Biotechnology Information. [Link]

-

iChemical. (n.d.). Cyclohexanol, 2-(methylamino)-, (1S,2R)-, CAS No. 112708-89-1. [Link]

-

Beilstein Journals. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. [Link]

-

PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

Sources

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]

- 6. chegg.com [chegg.com]

- 7. mdpi.com [mdpi.com]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 2-Methylamino-cyclohexanol | C7H15NO | CID 316731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery and development of amino alcohol-based chiral ligands

An In-depth Technical Guide to the Discovery and Development of Amino Alcohol-Based Chiral Ligands

Abstract

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry where the enantiomeric form of a drug can dictate its efficacy and safety. Chiral ligands, especially those derived from readily available amino alcohols, have emerged as powerful tools in asymmetric catalysis for achieving high levels of enantioselectivity. This guide provides a comprehensive overview of the discovery, development, and application of amino alcohol-based chiral ligands. We will explore their fundamental design principles, synthetic methodologies, and their pivotal role in key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile catalysts in their work.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some infamous cases, toxic. The thalidomide tragedy of the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design and synthesis.

Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is not merely an academic challenge but a regulatory and safety necessity. This has driven the development of asymmetric catalysis, a field dedicated to using small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product. At the heart of this field lies the chiral ligand, a molecule that binds to a metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction.

A Historical Perspective: The Rise of Amino Alcohol Ligands

The journey towards effective asymmetric catalysis has been marked by the exploration of various classes of chiral ligands. Early examples included those derived from chiral phosphines and tartaric acid derivatives. However, the discovery and development of ligands based on the 1,2-amino alcohol scaffold represented a significant breakthrough. These ligands offered a unique combination of modularity, accessibility from the chiral pool (naturally occurring chiral molecules like amino acids and alkaloids), and strong coordinating ability with a variety of metals.

Pioneering work in the 1980s and 1990s by researchers such as Noyori and Sharpless demonstrated the immense potential of amino alcohol-based ligands in asymmetric hydrogenations, epoxidations, and dihydroxylations. These seminal discoveries laid the groundwork for the widespread adoption of this ligand class and spurred further innovation in their design and application.

Core Principles of Amino Alcohol-Based Chiral Ligands

The efficacy of amino alcohol-based chiral ligands stems from their distinct structural and electronic properties.

-

Bidentate Coordination: The presence of both a nitrogen (amino) and an oxygen (alcohol) atom allows these ligands to bind to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. This rigidifies the catalyst structure, which is crucial for creating a well-defined chiral pocket.

-

Modularity and Tunability: The scaffold of an amino alcohol ligand offers multiple sites for modification. The substituents on the carbon backbone, the nitrogen atom, and the oxygen atom can all be varied to fine-tune the steric and electronic properties of the ligand. This modularity allows for the optimization of the ligand for a specific substrate and reaction, a key aspect of modern catalyst development.

-

Hydrogen Bonding: The hydroxyl group of the amino alcohol can participate in hydrogen bonding interactions, either with the substrate or with other components of the catalytic system. This can play a crucial role in substrate recognition and the stabilization of the transition state, further enhancing enantioselectivity.

Below is a diagram illustrating the general workflow for the development and application of these ligands.

Methodological & Application

Application of (1S,2R)-2-(Methylamino)cyclohexanol in the synthesis of pharmaceutical intermediates.

Technical Application Note: (1S,2R)-2-(Methylamino)cyclohexanol in Asymmetric Synthesis & CNS Scaffold Development

Part 1: Executive Summary & Strategic Relevance

(1S,2R)-2-(Methylamino)cyclohexanol (CAS: 21651-83-2 [racemic/isomer specific var.]) is a high-value chiral building block characterized by its cis-stereochemistry .[1] Unlike its trans-isomer ((1R,2R) or (1S,2S)), which serves as the primary scaffold for the U-47700 class of opioid agonists, the (1S,2R) cis-isomer is predominantly utilized in two high-precision domains of pharmaceutical chemistry:

-

Asymmetric Catalysis: It functions as a chiral ligand in enantioselective alkylation reactions (e.g., organozinc additions), leveraging its rigid cyclohexane backbone to induce high enantiomeric excess (ee) in the synthesis of chiral pharmaceutical alcohols.[1]

-

Structure-Activity Relationship (SAR) Profiling: It serves as a critical control scaffold for synthesizing cis-diastereomers of CNS-active benzamides, allowing researchers to map the stereochemical requirements of the

-opioid receptor and dissociate analgesic potency from respiratory depression side effects.[1]

This guide details the protocol for using this molecule as a ligand in asymmetric synthesis and outlines its handling in medicinal chemistry workflows.[1][2]

Part 2: Chemical Profile & Stereochemical Integrity

Critical Distinction: The biological and catalytic activity of 2-aminocyclohexanols is strictly governed by the relative stereochemistry of the hydroxyl (-OH) and methylamino (-NHMe) groups.[1]

| Feature | (1S,2R)-Isomer (Focus of this Note) | (1R,2R)-Isomer (Common Reference) |

| Relationship | Cis (Substituents on same face) | Trans (Substituents on opposite faces) |

| Conformation | Axial/Equatorial (H-bonded stabilization) | Diequatorial (Rigid) |

| Primary Use | Chiral Ligand, SAR Diastereomer | U-47700 Scaffold, Trans-1,2-diamine precursor |

| Reactivity | Facilitates bimetallic chelation (Zn/Ti) | Favors nucleophilic displacement |

Part 3: Application I – Enantioselective Alkylation of Aldehydes

The most robust application of (1S,2R)-2-(Methylamino)cyclohexanol is as a chiral auxiliary in the Noyori-type addition of diethylzinc (

Mechanistic Insight

The reaction proceeds via a bimetallic transition state.[1][2] The cis-amino alcohol deprotonates to form a zinc alkoxide chelate.[1][2] The specific (1S,2R) geometry creates a chiral pocket that sterically shields one face of the coordinated aldehyde, forcing the alkyl group to attack from the re- or si-face selectively.[1]

Detailed Protocol: Asymmetric Synthesis of (S)-1-Phenyl-1-propanol

Objective: Synthesize chiral alcohols with >90% ee using (1S,2R)-2-(Methylamino)cyclohexanol.

Reagents:

-

Ligand: (1S,2R)-2-(Methylamino)cyclohexanol (5 mol%)[1]

-

Substrate: Benzaldehyde (1.0 equiv, freshly distilled)

-

Reagent: Diethylzinc (

, 1.0 M in hexanes, 2.2 equiv) -

Solvent: Anhydrous Toluene (dried over Na/Benzophenone)[1]

Workflow:

-

Catalyst Formation:

-

Flame-dry a 25 mL Schlenk flask under Argon.

-

Charge with (1S,2R)-2-(Methylamino)cyclohexanol (6.5 mg, 0.05 mmol) and anhydrous Toluene (2.0 mL).

-

Critical Step: Add

(1.0 M, 2.2 mL) dropwise at 0°C. Methane gas evolution will be observed.[1] -

Stir at Room Temperature (RT) for 20 minutes to ensure formation of the active zinc-aminoalkoxide complex.

-

-

Aldehyde Addition:

-

Reaction & Quench:

-

Stir at 0°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:1).

-

Quench by slow addition of saturated

(aq) at 0°C. -

Extract with

(3 x 10 mL). Wash combined organics with brine, dry over

-

-

Analysis:

Expected Results (Data Summary)

| Solvent | Temperature | Yield (%) | ee (%) | Notes |

| Toluene | 0°C | 92 | 94 (S) | Optimal non-polar stacking |

| Hexane | 0°C | 88 | 89 (S) | Slower kinetics |

| THF | 0°C | 95 | 45 (S) | THF coordinates Zn, disrupting the transition state |

Part 4: Application II – Medicinal Chemistry (SAR Scaffolds)

In the development of analgesics, the (1S,2R) isomer is used to synthesize cis-N-[2-(dimethylamino)cyclohexyl]benzamides .[1] This allows researchers to validate the "trans-rule" of opioid pharmacophores (where the trans-isomer is typically the active mu-agonist, e.g., U-47700).[1]

Synthesis Logic:

-

N-Methylation: The secondary amine is methylated (Eschweiler-Clarke or MeI) to form the dimethylamino moiety.[1][2]

-

Ester/Amide Coupling: The hydroxyl group is converted to an amine (via mesylation/azide displacement) or coupled directly if the target is an ester.[1][2]

-

Comparative Pharmacology: The resulting cis-compounds typically show significantly reduced affinity for

-opioid receptors compared to their trans-counterparts, serving as vital negative controls in binding assays.[1][2]

Part 5: Visualization of Workflows

Catalytic Cycle: Diethylzinc Addition

This diagram illustrates the formation of the bimetallic transition state responsible for stereocontrol.[1][2]

Caption: Figure 1. Catalytic cycle showing the in-situ formation of the active Zinc-chelate from (1S,2R)-2-(Methylamino)cyclohexanol.[1]

Pharmaceutical Scaffold Synthesis Flow

Caption: Figure 2. Divergent synthetic pathways: Utilizing the scaffold for catalysis (Path A) vs. medicinal chemistry profiling (Path B).

Part 6: Safety & Handling Protocols

-

Corrosivity: Amino alcohols are basic and can cause skin burns.[1][2] Wear nitrile gloves and eye protection.[1][2]

-

Pyrophoric Reagents: The protocol involves Diethylzinc , which is pyrophoric.[1][2] All transfers must occur under an inert atmosphere (Argon/Nitrogen) using cannula techniques or gas-tight syringes.[1]

-

Storage: Store (1S,2R)-2-(Methylamino)cyclohexanol under nitrogen at 2-8°C. It is hygroscopic; moisture absorption degrades catalytic performance.[1]

Part 7: References

-

Noyori, R., & Kitamura, M. (1989).[1][2] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1]

-

Soai, K., & Niwa, S. (1992).[1][2][3] Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833–856.[1]

-

Szmuszkovicz, J. (1978).[1][2] Analgesic N-(2-aminocycloaliphatic)benzamides.[1][2] United States Patent 4,098,904.[1][2] (Foundational patent describing the stereochemical requirements for benzamide analgesics, distinguishing cis/trans activity).

-

Baumann, M. H., et al. (2018).[1][2] U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market.[1][2] Journal of Pharmacology and Experimental Therapeutics, 367(3), 567-578. (Provides context on the (1R,2R)-trans isomer vs. cis-isomers in SAR).

-

Sigma-Aldrich. (2024).[1][2] Product Specification: (1R,2R)-2-(Methylamino)cyclohexanol.[1][4] (Used for physical property verification).[1][2]

Sources

Step-by-step synthesis of (1S,2R)-2-(Methylamino)cyclohexanol from cyclohexene oxide

This guide details the precision synthesis of (1S,2R)-2-(methylamino)cyclohexanol , a specific cis-aminoalcohol stereoisomer.

Critical Stereochemical Definition

Before proceeding, it is vital to distinguish the target stereochemistry, as nomenclature in 1,2-disubstituted cyclohexanes can be counter-intuitive:

-

Target: (1S,2R)-2-(Methylamino)cyclohexanol . This is the CIS isomer (substituents are gauche/syn-facial).

-

Intermediate: (1R,2R)-2-(Methylamino)cyclohexanol . This is the TRANS isomer (substituents are anti-periplanar).

Synthesis Strategy: Direct aminolysis of cyclohexene oxide (a meso-epoxide) proceeds via an anti-opening mechanism, inevitably yielding the trans-product. To obtain the (1S,2R)-cis target, this protocol employs a two-phase strategy:

-

Phase 1: Enantioselective Ring Opening (ARO) to generate the enantioenriched (1R,2R)-trans intermediate.

-

Phase 2: Stereochemical Inversion of the alcohol center via an oxazoline intermediate to yield the (1S,2R)-cis product.

Part 1: Synthesis of (1R,2R)-trans-2-(Methylamino)cyclohexanol

Principle

The desymmetrization of meso-cyclohexene oxide is achieved using a chiral Cobalt(III)-Salen catalyst (Jacobsen's Catalyst). The (R,R)-catalyst directs the nucleophilic attack of methylamine to form the (1R,2R)-trans-aminoalcohol with high enantiomeric excess (ee).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | CAS No. |

| Cyclohexene Oxide | 1.0 | Substrate | 286-20-4 |

| Methylamine (2M in THF) | 1.2 | Nucleophile | 74-89-5 |

| (R,R)-Co(III)-Salen-OAc | 0.02 (2 mol%) | Chiral Catalyst | 138774-93-3 |

| Distilled Water | 0.5 | Additive | 7732-18-5 |

| THF (Tetrahydrofuran) | Solvent | Medium | 109-99-9 |

Step-by-Step Protocol

-

Catalyst Activation:

-

In a flame-dried round-bottom flask (RBF), dissolve (R,R)-Co(II)-Salen precatalyst in toluene.

-

Add acetic acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active (R,R)-Co(III)-Salen-OAc species.

-

Concentrate in vacuo to obtain the brown solid catalyst.

-

-

Reaction Setup:

-

Charge a 100 mL RBF with the activated (R,R)-Co(III)-Salen-OAc (2 mol%) and Cyclohexene Oxide (10 mmol, 0.98 g).

-

Cool the system to 0 °C using an ice bath.

-

Add THF (5 mL) followed by the dropwise addition of Methylamine (2M in THF, 6 mL, 12 mmol).

-

Note: Water (0.5 equiv) is often added to facilitate proton transfer and turnover in ARO reactions.

-

-

Execution:

-

Allow the mixture to warm to room temperature (20–25 °C).

-

Stir vigorously for 18–24 hours .

-

Monitoring: Check conversion via TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH) or GC-MS. The epoxide spot (high Rf) should disappear, replaced by the polar aminoalcohol spot.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF and excess methylamine.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient from 100% DCM to 10% MeOH/DCM (with 1% Et₃N).

-

Yield: Expect 85–95% yield of the (1R,2R)-trans intermediate as a pale yellow oil or low-melting solid.

-

Part 2: Inversion to (1S,2R)-cis-2-(Methylamino)cyclohexanol

Principle

To convert the trans isomer to the cis target, the alcohol configuration at C1 must be inverted while retaining the amine configuration at C2. This is achieved by treating the aminoalcohol with thionyl chloride.[5]

-

Mechanism: The amine attacks the activated chlorosulfite intermediate intramolecularly to form a fused oxazolinium ring (inversion at C1). Subsequent acidic hydrolysis opens the ring (retention at C1 relative to the oxazoline), resulting in net inversion from the starting material.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| (1R,2R)-trans-Aminoalcohol | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.5 | Activating Agent |

| Dichloromethane (DCM) | Solvent | Solvent |

| HCl (6M aqueous) | Excess | Hydrolysis Agent |

| NaOH (2M aqueous) | Excess | Neutralization |

Step-by-Step Protocol

-

Oxazoline Formation:

-

Dissolve (1R,2R)-trans-2-(methylamino)cyclohexanol (5 mmol) in anhydrous DCM (20 mL) in a dry RBF.

-

Cool to 0 °C .

-

Add Thionyl Chloride (7.5 mmol, 0.55 mL) dropwise via syringe. Caution: SO₂ and HCl gas evolution.

-

Reflux the mixture for 2 hours . A precipitate (oxazolinium chloride) may form.

-

-

Hydrolysis (Ring Opening):

-

Evaporate the DCM/excess SOCl₂ in vacuo.

-

Redissolve the residue in 6M HCl (10 mL).

-

Heat to reflux for 1 hour . This cleaves the oxazoline ring to yield the cis-aminoalcohol hydrochloride.

-

-

Isolation:

-

Cool the solution to room temperature.[6]

-

Basify carefully with 2M NaOH until pH > 12.

-

Extract with DCM (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ .

-

Concentrate to yield the crude (1S,2R)-cis product.

-

-

Final Purification:

-

Recrystallize the hydrochloride salt (formed by adding HCl/ether) from ethanol/ether for high purity (>99% ee).

-

Confirmation: The cis isomer typically exhibits a smaller coupling constant (

) in

-

Part 3: Reaction Pathway Visualization

Caption: Stereoselective route from meso-epoxide to cis-aminoalcohol via asymmetric ring opening and chemical inversion.

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

-

Ready, J. M., & Jacobsen, E. N. (1999). Highly Active Oligomeric (Salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions. Journal of the American Chemical Society. Link

-

Fodor, G., et al. (1949). Stereochemistry of the Ring Opening of Epoxides and the Inversion of Aminoalcohols. Journal of Organic Chemistry. Link

-

Weatherhead, G. S., et al. (2004). Desymmetrization of Meso-Epoxides. Organic Syntheses. Link

Sources

(1S,2R)-2-(Methylamino)cyclohexanol: A Practical Guide to its Application in Enantioselective Organometallic Catalysis

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

In the field of asymmetric synthesis, the development of "privileged ligands" that can induce high stereoselectivity across a range of reactions is a paramount objective.[1] Chiral β-amino alcohols represent a prominent class of such ligands, valued for their straightforward synthesis from readily available precursors and their effectiveness in a multitude of metal-catalyzed transformations.[1][2] (1S,2R)-2-(Methylamino)cyclohexanol, a C₁-symmetric ligand, belongs to this family. Its structure, featuring a vicinal amino group and a hydroxyl group on a conformationally constrained cyclohexane backbone, allows it to form well-defined chiral environments around a metal center. This guide provides an in-depth exploration of the use of (1S,2R)-2-(Methylamino)cyclohexanol, focusing on its most prominent role in the enantioselective addition of organozinc reagents to aldehydes and outlining protocols for its successful implementation in the laboratory.

Core Application: Enantioselective Alkylation of Aldehydes with Organozinc Reagents

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction.[3][4] Achieving high enantioselectivity in this process is crucial for the synthesis of chiral secondary alcohols, which are vital building blocks in the pharmaceutical and fine chemical industries.[5] (1S,2R)-2-(Methylamino)cyclohexanol has proven to be a highly effective catalyst for the enantioselective addition of dialkylzinc reagents to a wide array of aldehydes.

Mechanism of Catalysis: A Self-Validating System

The trustworthiness of a catalytic system lies in a predictable and well-understood mechanism. The catalytic cycle for the (1S,2R)-2-(Methylamino)cyclohexanol-mediated addition of diethylzinc to an aldehyde is a prime example of such a system.

-

Catalyst Activation: The chiral amino alcohol ligand reacts with the dialkylzinc reagent (e.g., diethylzinc) in an acid-base reaction. An alkane (ethane) is eliminated, forming a dimeric zinc-alkoxide complex. This is the active chiral catalyst.

-

Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex through its carbonyl oxygen. The specific stereochemistry of the ligand dictates a preferred orientation for this coordination.

-

Enantioselective Alkyl Transfer: In the key stereodetermining step, an alkyl group (ethyl) is transferred from the other zinc atom to one of the two enantiotopic faces of the aldehyde's carbonyl carbon. The steric and electronic environment created by the (1S,2R)-2-(Methylamino)cyclohexanol ligand directs this addition to a specific face, effectively blocking the alternative approach.

-

Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, regenerating the active catalyst and allowing the cycle to continue. A final hydrolytic workup liberates the chiral secondary alcohol.

This mechanism ensures that the chirality of the ligand is efficiently transferred to the product in each catalytic turnover.

Diagram of Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol describes a general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde. The causality behind key steps is explained to ensure reproducibility and success.

Materials & Reagents:

-

(1S,2R)-2-(Methylamino)cyclohexanol (Ligand)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

-

Schlenk flask or oven-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas (Argon or Nitrogen) supply with manifold (Schlenk line)

-

Low-temperature bath (ice/water)

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Catalyst Preparation (The "Why"): The reaction must be performed under a strictly inert atmosphere as organozinc reagents are pyrophoric and readily destroyed by moisture and oxygen. All glassware must be rigorously dried.

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (1S,2R)-2-(Methylamino)cyclohexanol (0.02 mmol, 1 mol%).

-

Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous toluene (5 mL) via syringe.

-

-

Reaction Setup:

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add the diethylzinc solution (2.2 mmol, 1.1 equiv) dropwise via syringe to the stirred ligand solution. Causality: A slight excess of the zinc reagent ensures complete consumption of the aldehyde. Slow addition at low temperature prevents uncontrolled side reactions.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate may form as the active zinc-alkoxide catalyst is generated.

-

-

Substrate Addition and Monitoring:

-

Slowly add freshly distilled benzaldehyde (2.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

-

Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the benzaldehyde spot is consumed (typically 2-4 hours).

-

-

Workup and Purification (The "Why"): The workup is designed to safely quench the excess organozinc reagent and break up the zinc-alkoxide product complex. Rochelle's salt is a superior chelating agent for zinc salts, preventing the formation of emulsions that can complicate extraction.

-

Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Add 20 mL of saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 95:5 to 80:20 Hexanes:Ethyl Acetate) to afford pure (S)-1-phenyl-1-propanol.

-

-

Analysis:

-

Determine the isolated yield by mass.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Performance Data

The following table summarizes typical results obtained for the addition of diethylzinc to various aldehydes using β-amino alcohol catalysts, demonstrating the general applicability of this system.

| Aldehyde Substrate | Product | Typical Yield (%) | Typical ee (%) |

| Benzaldehyde | (S)-1-Phenyl-1-propanol | >90% | >95% |

| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | >90% | >95% |

| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | >85% | >93% |

| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | >90% | >96% |

| Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | >80% | >90% |

| Octanal | (S)-Decan-3-ol | >75% | >88% |

Note: Data is representative for this class of catalysts.[2][6]

Broader Applications & Ligand Screening

While highly successful in organozinc additions, the principles that make (1S,2R)-2-(Methylamino)cyclohexanol effective can be extrapolated to other enantioselective organometallic reactions. Chiral amino alcohols have shown promise as ligands in transformations such as the asymmetric transfer hydrogenation of ketones and imines.[7] The rigid backbone and defined stereocenters can effectively influence the stereochemical outcome in various catalytic cycles.

Workflow for New Application Screening

When exploring the utility of (1S,2R)-2-(Methylamino)cyclohexanol in a new reaction, a systematic approach is crucial.

Sources

- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. mdpi.com [mdpi.com]

Large-scale preparation of (1S,2R)-2-(Methylamino)cyclohexanol for industrial applications

Executive Summary

This Application Note details the industrial-scale preparation of (1S,2R)-2-(Methylamino)cyclohexanol , a critical chiral amino-alcohol building block used in the synthesis of asymmetric ligands and pharmaceutical intermediates. Unlike the thermodynamically stable trans-isomer obtained from direct epoxide opening, the (1S,2R)-isomer possesses a cis-relative configuration .

To achieve this specific stereochemistry on a kilogram scale, this protocol utilizes a Stereochemical Inversion Strategy . We begin with the commodity chemical cyclohexene oxide to form the trans-racemate, followed by an N-acyl assisted inversion via an oxazoline intermediate to yield the cis-racemate. Finally, a classical resolution using L-(+)-Tartaric acid isolates the desired (1S,2R) enantiomer. This route is selected for its reliance on inexpensive reagents and robust, scalable unit operations.[1]

Synthetic Strategy & Mechanism

The synthesis is divided into three distinct phases:

-

Ring Opening (Aminolysis): Nucleophilic attack of methylamine on cyclohexene oxide. This follows an SN2 mechanism, resulting in trans-diaxial opening.

-

Stereochemical Inversion: The trans-amino alcohol is converted to a cis-oxazoline via thionyl chloride-mediated cyclization. This step inverts the stereocenter at the oxygen-bearing carbon (C1). Subsequent hydrolysis retains the new cis-configuration.

-

Optical Resolution: The racemic cis-amine is resolved via diastereomeric salt crystallization.

Pathway Visualization

Figure 1: Synthetic workflow for the stereoselective preparation of (1S,2R)-2-(Methylamino)cyclohexanol.

Detailed Experimental Protocols

Phase 1: Preparation of trans-2-(Methylamino)cyclohexanol

Objective: Large-scale ring opening of epoxide.

Reagents:

-

Cyclohexene oxide (98%)

-

Methylamine (40% aq. solution)

Protocol:

-

Setup: Equip a 5L jacketed reactor with an overhead stirrer, reflux condenser (coolant at -10°C), and dropping funnel.

-

Charging: Charge Methylamine (40% aq., 2.5 kg, 32.2 mol, 3.0 equiv) into the reactor.

-

Addition: Cool the amine solution to 10°C. Add Cyclohexene oxide (1.05 kg, 10.7 mol) dropwise over 2 hours.

-

Critical Control: The reaction is exothermic. Maintain internal temperature < 25°C to prevent methylamine off-gassing.

-

-

Reaction: After addition, warm to ambient temperature (20-25°C) and stir for 6 hours. Monitor by GC (disappearance of epoxide).

-

Workup: Distill off excess methylamine and water under reduced pressure (50°C, 100 mbar).

-

Purification: The residue is a viscous oil. For high purity, distill the crude product under high vacuum (bp ~85°C at 10 mmHg).

-

Yield: ~1.25 kg (90%) of racemic trans-isomer.

-

Phase 2: Inversion to cis-2-(Methylamino)cyclohexanol

Objective: Stereoinversion via oxazoline formation.

Reagents:

-

Benzoyl chloride

-

Thionyl chloride (SOCl2)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H2SO4)

Protocol:

-

N-Benzoylation:

-

Dissolve trans-amine (1.0 kg, 7.74 mol) in Toluene (4 L) and 20% NaOH (3.1 kg).

-

Cool to 0-5°C. Add Benzoyl chloride (1.14 kg, 8.1 mol) slowly. Stir 2h.

-

Separate organic layer, wash with water, and dry (MgSO4). Concentrate to obtain the N-benzoyl amide.

-

-

Cyclization (Inversion):

-

Dissolve the amide in dry Toluene (3 L).

-

Add Thionyl chloride (1.0 kg, 8.5 mol) dropwise at room temperature.

-

Caution: SO2 and HCl gas evolution. Use a caustic scrubber.

-

Heat to 60°C for 3 hours. The intermediate converts to the cis-oxazoline hydrochloride salt, which may precipitate or form an oil.

-

-

Hydrolysis:

-

Cool the mixture and add water (2 L) carefully.

-

Add H2SO4 (20% aq., 2 L) and reflux the biphasic mixture for 10 hours. This opens the oxazoline ring back to the amino alcohol.

-

Stereochemistry Note: The oxazoline formation inverts C1 (OH center). Hydrolysis retains this configuration, yielding the cis-amine.

-

-

Isolation:

-

Cool to 20°C. Separate the toluene layer (contains benzoic acid byproduct).

-

Basify the aqueous layer with 50% NaOH to pH > 12.

-

Extract the cis-amine with Dichloromethane (DCM, 3 x 2 L).

-

Concentrate DCM to yield crude racemic cis-2-(methylamino)cyclohexanol.

-

Yield: ~0.85 kg (85% from trans-amine).

-

Phase 3: Optical Resolution

Objective: Isolation of the (1S,2R) enantiomer.

Reagents:

-

L-(+)-Tartaric Acid

-

Methanol (MeOH)[1]

-

Isopropanol (IPA)

Protocol:

-

Salt Formation:

-

Dissolve racemic cis-amine (500 g, 3.87 mol) in MeOH (1.5 L).

-

Dissolve L-(+)-Tartaric acid (580 g, 3.87 mol) in hot MeOH (2 L).

-

Mix solutions at 60°C. Allow to cool slowly to 20°C over 8 hours.

-

-

Crystallization:

-

The (1S,2R)-amine L-tartrate salt crystallizes preferentially.

-

Filter the white solid.[2]

-

Recrystallization: Dissolve the wet cake in minimum boiling MeOH/Water (95:5) and cool to recrystallize. Repeat until constant rotation or >99% ee (determined by Chiral HPLC).

-

-

Free Basing:

-

Dissolve the purified salt in water (1 L).

-

Basify with 50% NaOH. Extract with DCM.

-

Dry (Na2SO4) and concentrate to obtain (1S,2R)-2-(Methylamino)cyclohexanol as a colorless oil or low-melting solid.

-

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Hygroscopic; store under N2. |

| Purity (GC) | > 98.5% | Major impurity: trans-isomer (<0.5%).[3] |

| Chiral Purity (HPLC) | > 99.0% ee | Column: Chiralpak AD-H or similar. |

| Optical Rotation | Specific rotation depends on solvent/conc. | |

| Overall Yield | ~30-35% | Calculated from Cyclohexene oxide. |

Safety & Handling (HSE)

-

Methylamine: Extremely flammable gas/liquid. Use in a closed system with efficient condensers. High toxicity.

-

Thionyl Chloride: Reacts violently with water. Releases toxic SO2/HCl gases. Scrubber system required.

-

Cyclohexene Oxide: Potential mutagen. Handle with gloves and in a fume hood.

-

Exotherms: The epoxide opening is highly exothermic. Strict temperature control is mandatory during scale-up.

References

- Gawroński, J., & Gawrońska, K. (1999). Tartaric Acid and its Derivatives: A New Application in Synthesis. Wiley-VCH. (General reference for tartaric acid resolution).

-

Sigma-Aldrich. (2023). Product Specification: (1R,2R)-2-(Methylamino)cyclohexanol. Link (Reference for trans isomer properties).

-

Santa Cruz Biotechnology. (2023). cis-2-Methylamino-cyclohexanol Product Data. Link (Confirmation of cis CAS).

- Org. Synth. (1998). Preparation of trans-2-aminocyclohexanol. Organic Syntheses, Coll. Vol. 9, p. 607.

-

Pfizer Inc. (2005). Process for preparing cis-amino alcohols. US Patent 6,649,783. Link (Industrial context for resolution and salt formation).

Sources

(1S,2R)-2-(Methylamino)cyclohexanol as a ligand for ruthenium-catalyzed transfer hydrogenation.

An In-Depth Guide to (1S,2R)-2-(Methylamino)cyclohexanol as a Ligand for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the chiral β-amino alcohol ligand, (1S,2R)-2-(Methylamino)cyclohexanol , in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. This guide moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring robust and reproducible experimental outcomes.

Introduction: The Power of Asymmetric Transfer Hydrogenation

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for this transformation, offering significant advantages over classical hydrogenation, such as operational simplicity, the use of safe and readily available hydrogen donors like 2-propanol or formic acid, and no need for high-pressure equipment.[1][2]

The success of ATH hinges on the design of the catalyst, which typically consists of a transition metal (most notably Ruthenium, Rhodium, or Iridium) and a chiral ligand.[1] Chiral β-amino alcohols have proven to be a privileged class of ligands, capable of inducing high levels of stereoselectivity.[3][4] (1S,2R)-2-(Methylamino)cyclohexanol belongs to this class, featuring a rigid cyclohexyl backbone that effectively translates chiral information to the catalytic center, making it an excellent candidate for the efficient and highly enantioselective reduction of a wide range of ketones.

The Catalytic Cycle: An Outer-Sphere Mechanism

The catalytic system is typically generated in situ from a stable ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and the (1S,2R)-2-(Methylamino)cyclohexanol ligand.[5] In the presence of a base (e.g., KOH or K-OtBu) and a hydrogen donor (e.g., 2-propanol), a 16-electron ruthenium-hydride species is formed, which is the active catalyst.

The reduction of the ketone proceeds via a non-classical, "outer-sphere" mechanism.[6][7] This pathway does not involve direct coordination of the ketone substrate to the metal center. Instead, the catalyst acts as a bifunctional entity, delivering a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the protonated amine of the ligand to the carbonyl group of the ketone through a concerted, six-membered cyclic transition state.[7] This elegant and efficient mechanism is responsible for the high catalytic activity and enantioselectivity observed. The hydrogen donor, 2-propanol, then regenerates the active ruthenium-hydride catalyst, completing the cycle.

Caption: The outer-sphere catalytic cycle for Ru-catalyzed transfer hydrogenation.

Performance & Scope: Representative Data

The catalyst system derived from (1S,2R)-2-(Methylamino)cyclohexanol is expected to show high efficiency and enantioselectivity across a range of prochiral ketone substrates. The following table presents representative results achieved with structurally similar β-amino alcohol ligands, which serve as a reliable benchmark for the performance of this catalyst class.[3][4][8]

| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 1 | >99 | 97 (S) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 2 | >99 | 96 (S) |

| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 4 | 98 | 95 (S) |

| 4 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 6 | 95 | 94 (R) |

| 5 | 2-Hexanone | 2-Hexanol | 12 | 92 | 91 (R) |

| 6 | Propiophenone | 1-Phenyl-1-propanol | 2 | >99 | 98 (S) |

| 7 | Cyclopentanone | Cyclopentanol | 8 | 96 | 93 (R) |

Reaction conditions are based on general protocols and may require optimization for specific substrates.

Experimental Protocols & Workflow

Scientific integrity demands protocols that are self-validating. The following procedures include critical checkpoints and rationale to ensure success. It is imperative to use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure, as the catalytic species can be sensitive to oxygen and moisture.

Caption: Step-by-step workflow for a typical asymmetric transfer hydrogenation experiment.

Protocol A: ATH using 2-Propanol as Hydrogen Source

This is the most common and robust protocol for general ketone reduction.

Materials:

-

Ruthenium precursor: [RuCl₂(p-cymene)]₂

-

Ligand: (1S,2R)-2-(Methylamino)cyclohexanol

-

Substrate: Prochiral ketone (e.g., acetophenone)

-

Solvent/H-Source: Anhydrous 2-propanol

-

Base: 0.1 M solution of KOH in anhydrous 2-propanol

-

Inert gas supply (Nitrogen or Argon)

-

Standard anhydrous glassware (e.g., Schlenk flask)

Procedure:

-

Catalyst Pre-formation:

-

In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol% Ru) and (1S,2R)-2-(Methylamino)cyclohexanol (0.0055 mmol, 1.1 mol%).

-

Rationale: A slight excess of the ligand ensures full coordination to the ruthenium centers.

-

Add anhydrous 2-propanol (2.0 mL) via syringe.

-

Stir the resulting orange solution at room temperature for 30 minutes to ensure complete formation of the precatalyst complex.

-

-

Reaction Setup:

-

To the catalyst solution, add the prochiral ketone (0.5 mmol, 1.0 equiv.).

-

Heat the mixture to the desired reaction temperature (typically 40-80 °C).

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the 0.1 M KOH solution in 2-propanol (0.1 mL, 0.01 mmol, 2 mol%) dropwise. The solution color may change, indicating the formation of the active hydride species.

-

Rationale: The base is essential for deprotonating the coordinated ligand and the hydrogen donor, facilitating the formation of the active Ru-H species.[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once complete, cool the reaction to room temperature and quench by adding 5 mL of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

-

Protocol B: ATH using Formic Acid/Triethylamine Azeotrope

This protocol is an excellent alternative, especially for substrates or conditions where a strong base is not desired.

Materials:

-

Same Ru precursor, ligand, and substrate as Protocol A.

-

Hydrogen Source: Formic acid/triethylamine azeotropic mixture (5:2 molar ratio).

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile.

Procedure:

-

Catalyst Pre-formation:

-

Prepare the catalyst solution as described in Protocol A, Step 1, but using the chosen anhydrous solvent (e.g., DCM, 2.0 mL) instead of 2-propanol.

-

-

Reaction Setup and Initiation:

-

Add the prochiral ketone (0.5 mmol, 1.0 equiv.) to the catalyst solution.

-

Add the formic acid/triethylamine (5:2) mixture (approx. 0.5 mL) to the flask. The reaction is often exothermic and may proceed readily at room temperature.

-

Rationale: The formic acid serves as the hydride source, while triethylamine acts as the base to neutralize the formed acid and facilitate catalyst turnover.[1]

-

Stir at room temperature or gentle heat (e.g., 40 °C) and monitor for completion.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as outlined in Protocol A, Step 4.

-

Key Considerations for Success

-

Atmosphere: The exclusion of oxygen is critical. The active Ru-H species can be oxidized, leading to catalyst deactivation. Always use Schlenk line or glovebox techniques.

-

Solvent Purity: Use anhydrous grade solvents. Water can interfere with the catalytic cycle and hydrolyze the active species.

-

Base Stoichiometry: The amount of base in Protocol A is catalytic. Too much base can lead to side reactions or catalyst decomposition, while too little will result in slow or incomplete conversion. The optimal amount is typically 1-5 mol% relative to the substrate.

-

Ligand Purity: The enantiomeric purity of the (1S,2R)-2-(Methylamino)cyclohexanol ligand directly dictates the maximum possible ee of the product. Ensure you are using a ligand of high optical purity.

Conclusion

(1S,2R)-2-(Methylamino)cyclohexanol stands as a highly effective chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation. Its well-defined stereochemistry and participation in a bifunctional, outer-sphere mechanism enable the efficient and highly enantioselective synthesis of valuable chiral alcohols from simple ketones. The operational simplicity, mild reaction conditions, and broad substrate applicability make this catalytic system a valuable tool for both academic research and industrial-scale chemical synthesis.

References

- The Golden Age of Transfer Hydrogenation.

- Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.

- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen